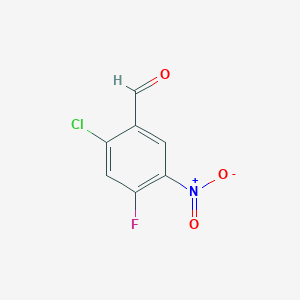









|
REACTION_CXSMILES
|
ClCCCl.[Cl:5][C:6]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:7]=1[CH:8]=[O:9].[N+:15]([O-])([O-:17])=[O:16].[K+].S(=O)(=O)(O)O>C(Cl)Cl>[Cl:5][C:6]1[CH:13]=[C:12]([F:14])[C:11]([N+:15]([O-:17])=[O:16])=[CH:10][C:7]=1[CH:8]=[O:9] |f:2.3|
|


|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCl
|
|
Name
|
|
|
Quantity
|
31.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=O)C=CC(=C1)F
|
|
Name
|
|
|
Quantity
|
19.96 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
prepared by the method of Example 2, Steps A and B
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature between 0° C. and 5° C
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the sulfuric acid phase was extracted three times with 150 ml of methylene chloride
|
|
Type
|
WASH
|
|
Details
|
before being washed three times with 450 ml of water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extracts were dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
leaving an amber oil
|
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate/heptane (1/4)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|


Reaction Time |
80 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=O)C=C(C(=C1)F)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26 g | |
| YIELD: CALCULATEDPERCENTYIELD | 64.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |